molecular formula C8H10F2O2 B3045528 Methyl 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylate CAS No. 1093750-99-2

Methyl 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B3045528
CAS No.: 1093750-99-2
M. Wt: 176.16
InChI Key: UEJNIGHPMYGIDX-UHFFFAOYSA-N
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Description

Methyl 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylate is a fluorinated organic compound with the molecular formula C8H10F2O2 and a molecular weight of 176.16 g/mol . This compound is characterized by its bicyclic structure, which includes a hexane ring fused with a three-membered ring, and two fluorine atoms attached to the hexane ring. It is primarily used in research settings and is known for its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylate typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for fluorination, and employing large-scale esterification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Amines, Thiols, Sodium hydride (NaH)

Major Products Formed

    Oxidation: Ketones, Carboxylic acids

    Reduction: Alcohols

    Substitution: Amino derivatives, Thiol derivatives

Scientific Research Applications

Methyl 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its lipophilicity and metabolic stability, making it a valuable candidate for drug development. The bicyclic structure allows for unique interactions with biological targets, potentially leading to novel therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-fluorobicyclo[3.1.0]hexane-3-carboxylate
  • Methyl 6,6-dichlorobicyclo[3.1.0]hexane-3-carboxylate
  • Methyl 6,6-dibromobicyclo[3.1.0]hexane-3-carboxylate

Uniqueness

Methyl 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylate stands out due to the presence of two fluorine atoms, which impart unique chemical and physical properties. These include increased lipophilicity, metabolic stability, and potential bioactivity, making it a valuable compound for various research applications .

Properties

IUPAC Name

methyl 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2O2/c1-12-7(11)4-2-5-6(3-4)8(5,9)10/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJNIGHPMYGIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2C(C1)C2(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401162081
Record name Bicyclo[3.1.0]hexane-3-carboxylic acid, 6,6-difluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401162081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093750-99-2
Record name Bicyclo[3.1.0]hexane-3-carboxylic acid, 6,6-difluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1093750-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[3.1.0]hexane-3-carboxylic acid, 6,6-difluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401162081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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